Benzofuran, 2-(4-chlorophenyl)-5-methyl-
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Overview
Description
2-(4-Chlorophenyl)-5-methylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of a 4-chlorophenyl group and a methyl group at specific positions on the benzofuran ring gives this compound unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-methylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation followed by cyclization. For instance, starting with 4-chlorobenzoyl chloride and 2-methylphenol, the reaction proceeds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the desired benzofuran structure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems might be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)-5-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups like nitro, sulfonyl, or halogen groups.
Scientific Research Applications
2-(4-Chlorophenyl)-5-methylbenzofuran has found applications in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-5-methylbenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
2-Phenylbenzofuran: Lacks the chlorine and methyl groups, resulting in different chemical properties and reactivity.
2-(4-Bromophenyl)-5-methylbenzofuran: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
5-Methylbenzofuran:
Uniqueness: The presence of both the 4-chlorophenyl and methyl groups in 2-(4-Chlorophenyl)-5-methylbenzofuran imparts unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other benzofuran derivatives.
Biological Activity
Benzofuran derivatives, including the compound Benzofuran, 2-(4-chlorophenyl)-5-methyl- , have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article will explore the biological properties of this compound, supported by case studies, research findings, and data tables.
Overview of Benzofuran Derivatives
Benzofuran is a bicyclic compound that serves as a fundamental structural unit in various biologically active natural products and synthetic materials. Its derivatives exhibit a wide range of pharmacological properties, including:
- Antimicrobial
- Antifungal
- Antitumor
- Anti-inflammatory
- Analgesic
- Antihyperglycemic
These properties make benzofuran derivatives promising candidates for drug development aimed at treating various diseases .
Antimicrobial Activity
Research indicates that benzofuran derivatives possess significant antimicrobial properties. For instance, a study evaluated various benzofuran derivatives against Mycobacterium tuberculosis and found that certain compounds displayed profound antimycobacterial activity with low toxicity towards mammalian cells. Specifically, compounds with substitutions at the C-2 position demonstrated MIC values as low as 3.12 μg/mL against M. tuberculosis H37Rv .
Table 1: Antimicrobial Activity of Selected Benzofuran Derivatives
Compound | Target Organism | MIC (μg/mL) | Toxicity (Vero Cells) |
---|---|---|---|
2-(4-chlorophenyl)-5-methyl- | M. tuberculosis H37Rv | 3.12 | Low |
6-Benzofurylpurine | M. tuberculosis H37Rv | <0.60 | Low |
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | Various strains | 0.78 - 6.25 | Moderate |
Antitumor Activity
Benzofuran derivatives have also shown promising results in anticancer research. A series of compounds were synthesized and tested for their antiproliferative effects against various cancer cell lines, including ovarian cancer (A2780). Notably, compounds derived from benzofuran exhibited IC50 values ranging from 11 to 12 μM, indicating significant cytotoxic potential against cancer cells .
Case Study: Anticancer Activity Evaluation
A recent study synthesized benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds and tested them against human ovarian cancer cell lines. The results indicated that specific modifications to the benzofuran scaffold enhanced anticancer activity significantly.
Table 2: Anticancer Activity of Benzofuran Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Benzofuran-2-yl-(4-substituted) | A2780 | 11 - 12 |
Hybrid compound with piperidine | HCT116 | Not reported |
Compound with halogen substitution | A549 | 16.4 |
The mechanisms through which benzofuran derivatives exert their biological effects are varied and complex. For instance:
- Inhibition of Enzymes : Certain benzofuran derivatives act as inhibitors of the mammalian enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes—mediators implicated in inflammatory responses .
- Induction of Apoptosis : Many studies have reported that benzofuran compounds can induce apoptosis in cancer cells by targeting specific signaling pathways such as AKT and HIF-1 .
- Structure–Activity Relationship (SAR) : The biological activity is highly dependent on the substitution pattern on the benzofuran ring. For example, halogenated derivatives often exhibit enhanced cytotoxicity compared to their non-halogenated counterparts due to increased lipophilicity and electronic effects .
Properties
CAS No. |
183589-29-9 |
---|---|
Molecular Formula |
C15H11ClO |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1-benzofuran |
InChI |
InChI=1S/C15H11ClO/c1-10-2-7-14-12(8-10)9-15(17-14)11-3-5-13(16)6-4-11/h2-9H,1H3 |
InChI Key |
BRGSXZHMPXXTFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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